2-n-Cbz-(r)-butane-1,2-diamine
Description
2-n-Cbz-(R)-butane-1,2-diamine (CAS No. 1188405-50-6) is a chiral aliphatic diamine derivative featuring a carbobenzyloxy (Cbz) protecting group at the second nitrogen atom of a butane-1,2-diamine backbone. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol . The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for chiral ligand synthesis and peptide modifications. Current availability data indicate temporary stock shortages, highlighting its demand in research applications .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-aminobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
CWOTXZZMEPSBPP-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product . This method ensures high enantiopurity and prevents racemization of key intermediates.
Industrial Production Methods
Industrial production of 2-n-Cbz-®-butane-1,2-diamine often involves large-scale synthesis using similar enzymatic methods. The use of biocatalysts in telescoped enzymatic cascades allows for efficient and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-n-Cbz-®-butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Cbz protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the chiral center.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted amine compounds.
Scientific Research Applications
2-n-Cbz-®-butane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting chiral centers.
Mechanism of Action
The mechanism of action of 2-n-Cbz-®-butane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The Cbz protecting group helps in stabilizing the compound during these interactions, allowing for specific binding and activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling .
Comparison with Similar Compounds
Structural Analogs: Hydrochloride Derivatives
Two closely related hydrochloride salts exhibit high structural similarity to 2-n-Cbz-(R)-butane-1,2-diamine (Figure 1):
| Compound Name | Similarity Score | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 2-N-Cbz-2-Methylpropane-1,2-diamine HCl | 0.96 | C₁₃H₂₀ClN₂O₂ | Branched methylpropane backbone |
| 2-N-Cbz-Butane-1,2-diamine HCl | 0.94 | C₁₂H₁₈ClN₂O₂ | Linear butane backbone |
Key Observations :
Aliphatic vs. Aromatic Diamines
This compound belongs to the aliphatic diamine class, distinct from aromatic analogs like benzene-1,2-diamine and 4-chlorobenzene-1,2-diamine ():
- Reactivity: Aromatic diamines are widely used in heterocyclic synthesis (e.g., quinoxalines, benzotriazoles) via cyclization reactions with carbonyl compounds or nitrous acid . In contrast, aliphatic diamines like this compound are employed in chiral ligand design or as protected intermediates in peptide synthesis.
- Biological Activity : Propane-1,2-diamine derivatives with trifluoromethyl (CF₃) groups demonstrate potent antitubercular activity (e.g., compound 6u , MIC = 0.5 µg/mL) . The butane backbone in this compound may modulate lipophilicity and steric effects, though direct biological data are lacking.
Biological Activity
2-n-Cbz-(r)-butane-1,2-diamine is a chiral diamine compound widely utilized in organic synthesis and pharmaceutical research. Its structural characteristics, particularly the benzyl carbamate (Cbz) protecting group, contribute to its stability and reactivity in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₂O₂
- Molecular Weight : 225.29 g/mol
- Structure : The presence of a chiral center enhances its utility in asymmetric synthesis.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The Cbz group stabilizes the compound, facilitating specific binding to molecular targets. Key pathways involved include:
- Enzymatic Catalysis : The compound can act as an inhibitor or activator of various enzymes.
- Receptor-Mediated Signaling : It may influence signal transduction pathways by interacting with specific receptors.
Applications in Medicinal Chemistry
This compound serves multiple roles in drug development:
- Intermediate in Drug Synthesis : It is used as a precursor for synthesizing various pharmaceutical agents targeting chiral centers.
- Therapeutic Potential : Its ability to penetrate biological membranes suggests applications in central nervous system-targeted therapies.
Case Studies and Experimental Data
- Enzyme Mechanisms : Studies have shown that this compound is effective in elucidating enzyme mechanisms due to its ability to form stable complexes with target enzymes. For instance, it has been employed in the investigation of polyamine metabolism where it modulates enzyme activity related to cell growth and differentiation .
- Protein Interactions : The compound has been used to study protein-ligand interactions. Research indicates that it can stabilize certain protein conformations, thereby influencing biological activity.
- Synthetic Applications : In a recent study, this compound was utilized as a chiral ligand in asymmetric synthesis reactions, demonstrating significant yields of desired products (up to 94%) when applied as a catalyst for Michael addition reactions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
